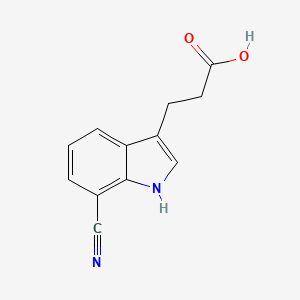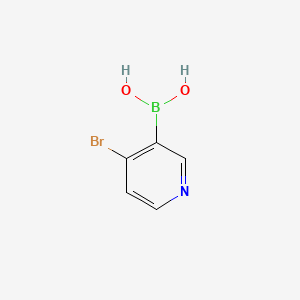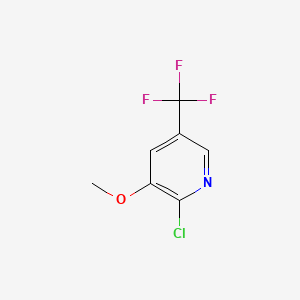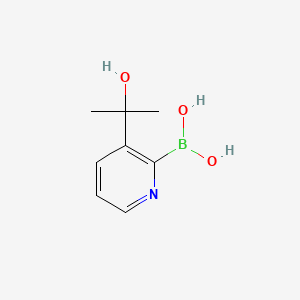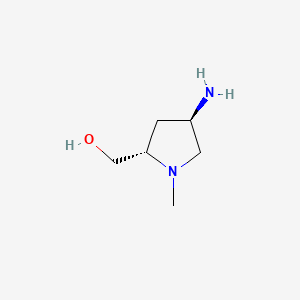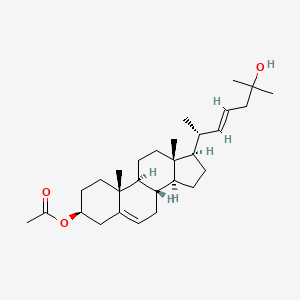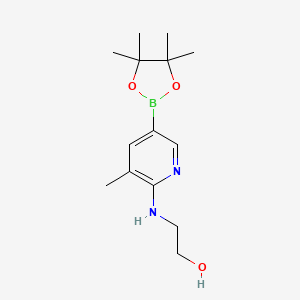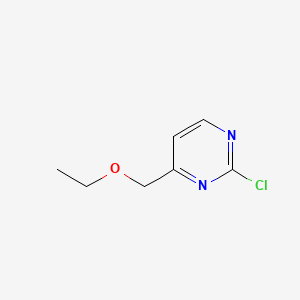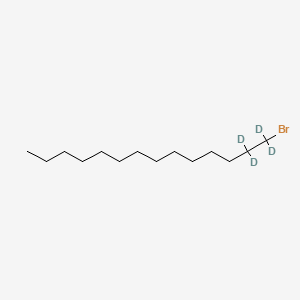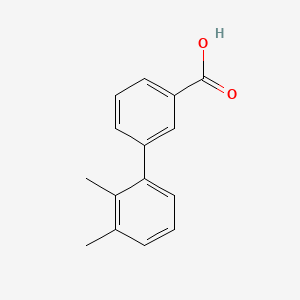![molecular formula C8H14N2O2 B582343 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one CAS No. 1250833-07-8](/img/structure/B582343.png)
9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is a spirocyclic compound with the molecular formula C8H14N2O2. It is characterized by a unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically uses aldehydes and amines as starting materials, with acid catalysts to facilitate the cyclization process .
Another approach involves the olefin metathesis reaction using a Grubbs catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. The choice of method depends on factors such as cost, scalability, and the desired properties of the final product .
Chemical Reactions Analysis
Types of Reactions
9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis. This inhibition leads to the death of the bacterial cells, making it an effective antituberculosis agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one include:
1-Oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with similar structural features and potential biological activities.
3,9-Diazaspiro[5.5]undecane: Known for its activity as a γ-aminobutyric acid type A receptor antagonist.
1,4,9-Triazaspiro[5.5]undecan-2-one: Studied for its potential as a selective METTL3 inhibitor.
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure, which provides a combination of flexibility and limited degrees of freedom. This structural feature enhances its potential as a drug-like compound with diverse biological activities .
Properties
IUPAC Name |
9-oxa-1,4-diazaspiro[5.5]undecan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-8(10-4-3-9-7)1-5-12-6-2-8/h10H,1-6H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYYNOSRGXPGQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)NCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
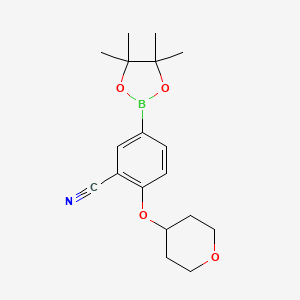
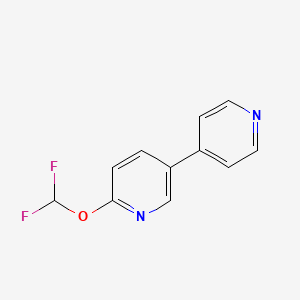
![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B582262.png)
